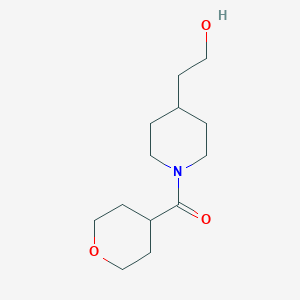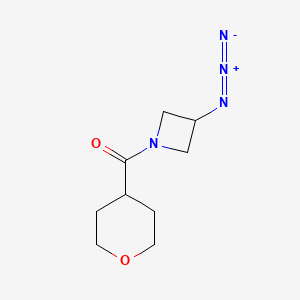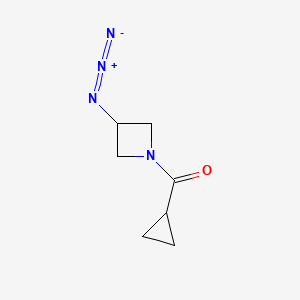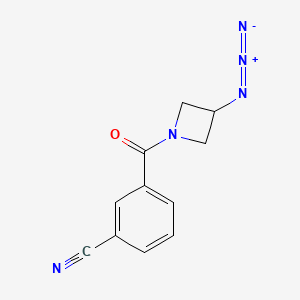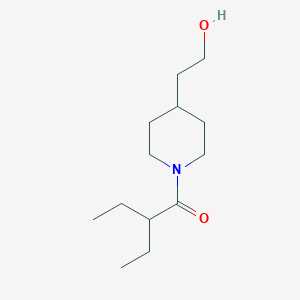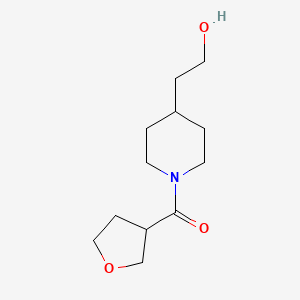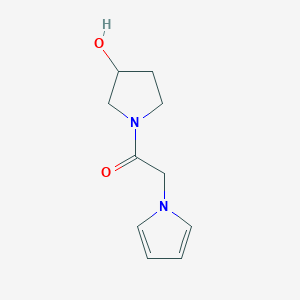![molecular formula C9H15NO3 B1476265 2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propanoic acid CAS No. 2097955-34-3](/img/structure/B1476265.png)
2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propanoic acid
Übersicht
Beschreibung
2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propanoic acid, also known as THFPA, is a naturally occurring compound found in some plants and fungi. It is a structural isomer of 2-(tetrahydro-1H-pyrrol-5(3H)-yl)propanoic acid, or THPPA, and has been studied for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The compound 2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propanoic acid and its derivatives have been explored in various synthetic routes for constructing complex heterocyclic structures. These compounds serve as precursors or intermediates in the synthesis of pyrrolo-fused compounds, such as Pyrrolo[2′,3′:4,5]Furo[3,2-c]Pyridine-2-Carboxylic Acids, which are synthesized through a series of reactions involving cyclization and hydrolysis steps (Bencková & Krutošíková, 1997). Another approach involves the reaction of pyrrolediones with malononitrile and tetronic acid to produce spiro[furo[3,4-b]pyran-4,3′-pyrroles], demonstrating the versatility of furo-pyrrol derivatives in synthesizing spiro compounds and their potential in medicinal chemistry (Sal’nikova, Dmitriev, & Maslivets, 2017).
Medicinal Chemistry Applications
The synthesis and exploration of furo-pyrrol derivatives extend into medicinal chemistry, where these compounds are investigated for their potential biological activities. For instance, quinoline-based furanones and their nitrogen analogs, derived from aroylpropionic acids, have been evaluated for their antimicrobial activities against various bacterial and fungal strains, as well as their anti-inflammatory and analgesic potentials in vivo (Khokra et al., 2015). These studies highlight the therapeutic potential of furo-pyrrol derivatives, especially in the context of developing new anti-inflammatory and analgesic agents.
Heterocyclic Chemistry and Novel Frameworks
The furo-pyrrol scaffold is instrumental in constructing novel heterocyclic frameworks with potential applications in various fields, including materials science and drug discovery. For example, functionalized tricyclic frameworks containing an azocine moiety have been synthesized from tetrahydro-3a,8b-dihydroxy-oxoindeno[1,2-b]pyrroles, showcasing the utility of furo-pyrrol derivatives in creating complex and novel molecular architectures (Yavari & Seyfi, 2012).
Eigenschaften
IUPAC Name |
2-(1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-6(9(11)12)10-2-7-4-13-5-8(7)3-10/h6-8H,2-5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHCGZFRDKVQEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CC2COCC2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






